Cas no 651750-82-2 (L-Isoleucine,L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl-)

L-Isoleucine,L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl- structure
651750-82-2 structure
Nome do Produto:L-Isoleucine,L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl-
N.o CAS:651750-82-2
MF:C73H118N16O21S
MW:1587.87763738632
CID:1686594

L-Isoleucine,L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl- Propriedades químicas e físicas

Nomes e Identificadores

    • L-Isoleucine,L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl-
    • L-Isoleucine, L-alanyl-L-methionyl-L-threonyl-L-alanyl-L-leucyl-L-tyrosyl-L-prolyl-L-leucyl-L-prolyl-L-threonyl-L-glutaminyl-L-prolyl-L-alanyl-L-threonyl- (9CI)
    • Inchi: 1S/C73H118N16O21S/c1-14-37(6)55(73(109)110)83-69(105)58(43(12)92)84-61(97)40(9)76-64(100)51-18-15-28-87(51)70(106)47(25-26-54(75)94)79-68(104)57(42(11)91)86-66(102)53-20-17-30-89(53)71(107)49(33-36(4)5)82-65(101)52-19-16-29-88(52)72(108)50(34-44-21-23-45(93)24-22-44)81-63(99)48(32-35(2)3)80-60(96)39(8)77-67(103)56(41(10)90)85-62(98)46(27-31-111-13)78-59(95)38(7)74/h21-24,35-43,46-53,55-58,90-93H,14-20,25-34,74H2,1-13H3,(H2,75,94)(H,76,100)(H,77,103)(H,78,95)(H,79,104)(H,80,96)(H,81,99)(H,82,101)(H,83,105)(H,84,97)(H,85,98)(H,86,102)(H,109,110)/t37-,38-,39-,40-,41+,42+,43+,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-,58-/m0/s1
    • Chave InChI: VKZMTUFABYIZSL-MLPRGABUSA-N
    • SMILES: C(O)(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(N)=O)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(O)C=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N

Propriedades Computadas

  • Massa Exacta: 1586.83854

Propriedades Experimentais

  • Densidade: 1.296±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 1840.9±65.0 °C(Predicted)
  • PSA: 568.36
  • pka: 3.37±0.10(Predicted)

Recomendar Artigos

Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica